REACTION_CXSMILES
|
C[O-].[Na+].[SH:4][CH2:5][CH2:6][OH:7].[CH:8]([C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1)=[CH2:9]>C(O)C>[OH:7][CH2:6][CH2:5][S:4][CH2:9][CH2:8][C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1 |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
|
Quantity
|
3.22 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 23 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution cooled in an ice bath
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to a thick oil (7.28 g.)
|
Type
|
ADDITION
|
Details
|
The oil was diluted with a small amount of chloroform (a strong exotherm
|
Type
|
TEMPERATURE
|
Details
|
to refluxing of the chloroform) and
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel, with large volumes of chloroform and finally chloroform/1% methanol as eluant
|
Type
|
ADDITION
|
Details
|
Product containing fractions (from the latter eluant)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCSCCC1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |